molecular formula C11H16N5O9PS B038663 [[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid CAS No. 120975-36-2

[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid

Cat. No.: B038663
CAS No.: 120975-36-2
M. Wt: 425.31 g/mol
InChI Key: KHJWGJQWZBBXEI-YNJARDAQSA-N
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Description

Beta-Methylene adenosine 5’-triphosphate (beta-Methylene ATP) is a synthetic analog of adenosine triphosphate (ATP). It is known for its stability and selective agonist activity at P2X purinergic receptors, making it a valuable tool in biochemical and physiological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Methylene ATP is synthesized through a multi-step process involving the modification of adenosineThis is typically achieved using a combination of chemical reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of beta-Methylene ATP involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and crystallization to obtain the final product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Beta-Methylene ATP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of beta-Methylene ATP can lead to the formation of adenosine diphosphate (ADP) derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Beta-Methylene ATP has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: Employed in studies of cellular signaling and energy metabolism.

    Medicine: Investigated for its potential therapeutic effects in conditions involving purinergic signaling.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

Beta-Methylene ATP exerts its effects by acting as an agonist at P2X purinergic receptors. These receptors are ion channels that mediate various physiological processes, including neurotransmission, muscle contraction, and inflammation. The binding of beta-Methylene ATP to these receptors leads to the opening of the ion channel, allowing the flow of ions such as calcium and sodium, which in turn triggers downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-Methylene ATP is unique due to its stability and selective agonist activity at P2X receptors. Unlike ATP, which is rapidly degraded by ectonucleotidases, beta-Methylene ATP is resistant to enzymatic degradation, making it a more reliable tool for studying purinergic signaling .

Properties

IUPAC Name

[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O9PS/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-26(19,20)4-27(21,22)23/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H2,12,13,14)(H,21,22,23)/t5-,7-,8-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJWGJQWZBBXEI-YNJARDAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(CS(=O)(=O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923618
Record name 9-{5-O-[Hydroxy(sulfomethyl)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120975-36-2
Record name beta-Methylene adenosine phosphosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120975362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[Hydroxy(sulfomethyl)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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